REACTION_CXSMILES
|
C[C:2]([CH3:5])([O-])C.[Na+].[I:7][CH3:8].IC1C=CC(C[C:17]#[N:18])=CC=1.Cl.[C:20]1([CH3:26])[CH:25]=[CH:24][CH:23]=C[CH:21]=1>C1COCC1.CN1C(=O)CCC1.C1COCC1.CN1C(=O)CCC1>[I:7][C:8]1[CH:23]=[CH:24][C:25]([C:20]([CH3:21])([CH3:26])[C:17]#[N:18])=[CH:5][CH:2]=1 |f:0.1,7.8|
|
Name
|
|
Quantity
|
87.9 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
78.4 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)CC#N
|
Name
|
NMP THF
|
Quantity
|
173 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O.C1CCOC1
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
197 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
197 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 10° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (2×465 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with saturated sodium bicarbonate (930 mL), brine (930 mL), 2M sodium thiosulfate (930 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulphate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow/orange solid
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc/heptane mixtures
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |